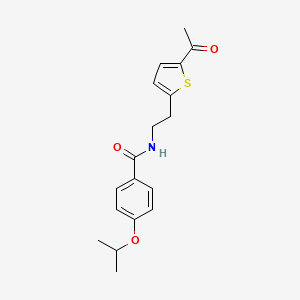

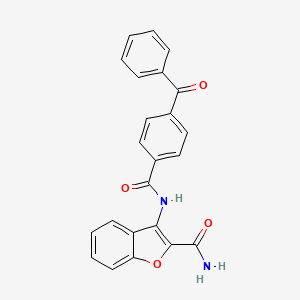

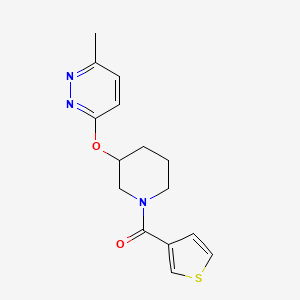

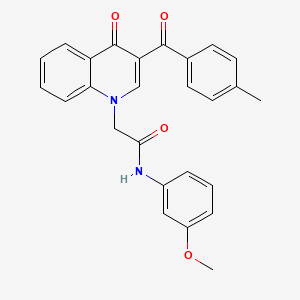

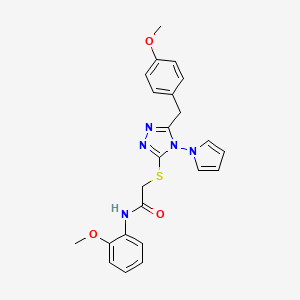

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide” is a complex chemical compound with potential applications in diverse scientific research. It belongs to the class of thiophene derivatives, which are known for their varied biological and clinical applications .

Chemical Reactions Analysis

Thiophene derivatives can undergo various types of chemical reactions, including electrophilic, nucleophilic, and radical reactions . The specific chemical reactions involving “N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide” are not detailed in the available sources.Physical And Chemical Properties Analysis

Thiophene, the core structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide” are not detailed in the available sources.科学的研究の応用

Antibacterial Activity

Thiophene derivatives, including our compound, have been investigated for their antimicrobial potential. In vitro studies revealed that our compound (referred to as S1) exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a minimum inhibitory concentration (MIC) value of 0.81 µM/ml. This suggests its potential as an effective antibacterial agent .

Antifungal Activity

Compound S4 demonstrated excellent antifungal activity against both Candida albicans and Aspergillus niger, with an MIC value of 0.91 µM/ml. These findings highlight its potential as an antifungal agent .

Antioxidant Properties

Thiophene derivatives often possess antioxidant properties. In the case of our compound, both S4 and S6 exhibited remarkable antioxidant activity. Their IC50 values were 48.45 and 45.33, respectively, comparable to ascorbic acid (a standard antioxidant) .

Anticorrosion Efficiency

Compound S7 demonstrated significant anticorrosion efficiency (97.90%) with a low corrosion rate. This property could find applications in protective coatings or materials exposed to corrosive environments .

Anticancer Potential

Compound S8 displayed effective cytotoxic activity against human lung cancer cells (A-549) at a dose of 10^(-4) M. While further studies are needed, this suggests its potential as an anticancer agent .

Heterocyclic Chemistry

Thiophene derivatives play a crucial role in medicinal chemistry. Their varied biological activities and clinical applications make them attractive targets for drug discovery .

将来の方向性

The future directions for research on “N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide” could include detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the wide range of therapeutic properties of thiophene derivatives, this compound could also be explored for potential applications in drug development and other areas of scientific research .

特性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12(2)22-15-6-4-14(5-7-15)18(21)19-11-10-16-8-9-17(23-16)13(3)20/h4-9,12H,10-11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDNYISQQOTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-isopropoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)

![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2541759.png)

![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)

![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2541771.png)